molecular formula C6H6N2O5S B1294930 2-Nitroaniline-4-sulfonic acid CAS No. 616-84-2

2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930
CAS No.: 616-84-2
M. Wt: 218.19 g/mol
InChI Key: VZLLZDZTQPBHAZ-UHFFFAOYSA-N
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Description

2-Nitroaniline-4-sulfonic acid is an organic compound with the molecular formula C6H6N2O5S. It is a derivative of aniline, featuring both nitro and sulfonic acid functional groups. This compound is primarily used as an intermediate in the synthesis of organic pigments and dyes .

Scientific Research Applications

2-Nitroaniline-4-sulfonic acid has diverse applications in scientific research:

Future Directions

2-Nitroaniline-4-sulfonic acid is an important intermediate in the synthesis of organic pigments . Future research may focus on improving the synthesis methods and exploring new applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroaniline-4-sulfonic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the sulfonation method is preferred due to its higher yield and efficiency. The choice of solvent and sulfonating agent significantly impacts the reaction conditions and product yield. For instance, using sulfuric acid as the sulfonating agent yields 89.3%, while chlorosulfonic acid yields 90% .

Chemical Reactions Analysis

2-Nitroaniline-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Nitroaniline-4-sulfonic acid involves its functional groups:

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Nitroaniline-4-sulfonic acid can be compared with other similar compounds:

Uniqueness: The combination of nitro and sulfonic acid groups in this compound makes it highly reactive and soluble in water, which is advantageous for various industrial and research applications .

Properties

IUPAC Name

4-amino-3-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLLZDZTQPBHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060669
Record name Benzenesulfonic acid, 4-amino-3-nitro-
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Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-84-2
Record name 4-Amino-3-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-3-nitro-
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Record name 2-Nitroaniline-4-sulfonic acid
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Record name 2-Nitroaniline-4-sulfonic acid
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Record name 4-amino-3-nitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-nitroaniline-4-sulfonic acid in the development of halobenzene-type reactive dyes?

A1: this compound serves as a crucial precursor in the synthesis of halobenzene-type reactive dyes []. These dyes are known for their ability to form strong covalent bonds with fibers like cotton, leading to excellent wash fastness properties. The presence of the nitro and sulfonic acid groups in this compound allows for further chemical modifications, enabling the introduction of halobenzene groups and other functionalities that contribute to the dye's color, reactivity, and affinity for specific fibers.

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